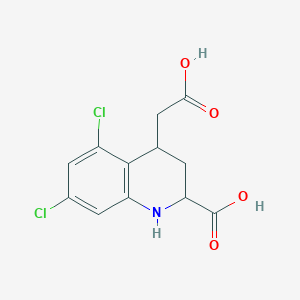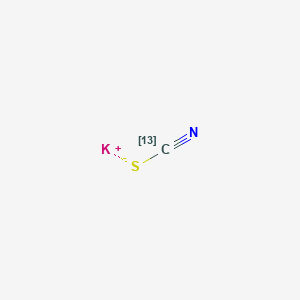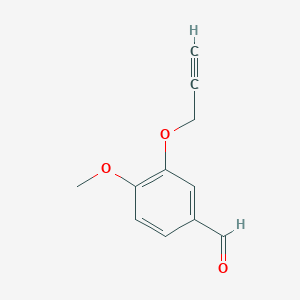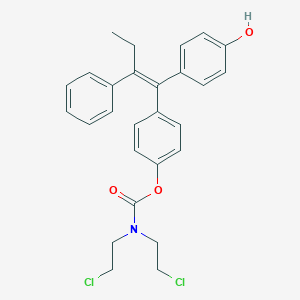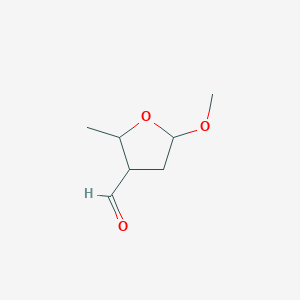![molecular formula C8H16N2 B141208 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine CAS No. 147459-55-0](/img/structure/B141208.png)
5-Methyl-octahydro-pyrrolo[3,4-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-octahydro-pyrrolo[3,4-C]pyridine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Methylation Methods
Researchers have developed catalytic methods that introduce methyl groups onto aromatic rings such as pyridines, relevant to the synthesis of 5-Methyl-octahydro-pyrrolo[3,4-c]pyridine. These methods use feedstock chemicals like methanol and formaldehyde, exploiting the interface between aromatic and non-aromatic compounds to enable methylation at specific positions on the aromatic ring. This approach is significant for synthesizing modified pyridines with potential applications in drug discovery and organic chemistry (Grozavu et al., 2020).
Antagonistic Activity on CCR5 Receptors
The design and synthesis of novel octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as C-C chemokine receptor type 5 (CCR5) antagonists highlight the therapeutic potential of such compounds. These derivatives exhibit significant anti-HIV-1 activities, indicating their utility in developing new treatments for HIV-1 infections. The research includes structure-activity relationship (SAR) analysis and docking studies, providing insights into the interaction of these compounds with the CCR5 receptor (Wang et al., 2017).
Broad Spectrum of Biological Activities
Pyrrolo[3,4-c]pyridine derivatives are studied for their wide range of pharmacological properties, including their use as analgesic and sedative agents. These compounds have potential applications in treating diseases of the nervous and immune systems, showcasing their versatility in drug development. The review of these derivatives emphasizes their antidiabetic, antimycobacterial, antiviral, and antitumor activities, providing a comprehensive overview of their therapeutic potential (Wójcicka & Redzicka, 2021).
Selectivity in nAChR Ligand Binding
Research on 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles demonstrates the importance of simple substitution patterns in creating ligands selective for nicotinic acetylcholine receptors (nAChRs) subtypes. This work provides insights into the differences in the ligand binding domains of the alpha4beta2 and alpha7 receptors, aiding in the development of targeted therapies for neurological conditions (Bunnelle et al., 2009).
Safety and Hazards
The safety information for 5-Methyl-octahydro-pyrrolo[3,4-C]pyridine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
Compounds with similar structures have been found to have efficacy in reducing blood glucose , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Mode of Action
Based on its potential efficacy in reducing blood glucose , it may interact with its targets to modulate glucose metabolism, leading to a decrease in blood glucose levels.
Result of Action
Based on its potential efficacy in reducing blood glucose , it may lead to a decrease in blood glucose levels, which could have beneficial effects in conditions such as hyperglycemia, type 1 diabetes, and other related disorders.
特性
IUPAC Name |
5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLKJYVQFIOOTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

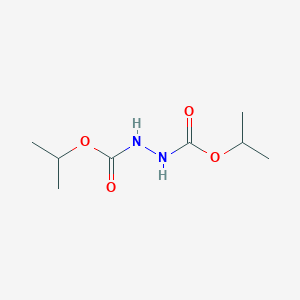
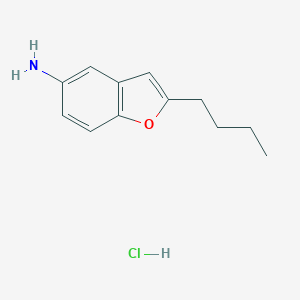
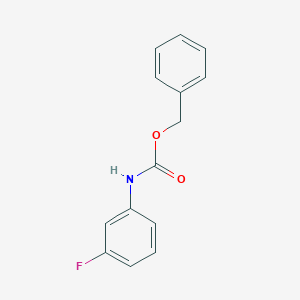


![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)
